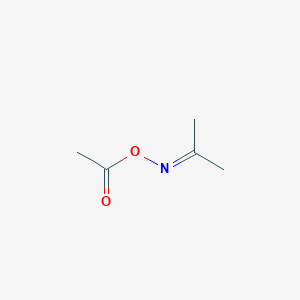
propan-2-one O-acetyl oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Propan-2-one O-acetyl oxime primarily targets aldehydes and ketones . It reacts with these compounds to form oximes, a class of organic compounds . The role of this compound is to act as a nucleophile, reacting with the partially positive carbon in the carbonyl group of aldehydes and ketones .
Mode of Action
The mode of action of this compound involves a nucleophilic addition reaction . The oxygen in the compound acts as a nucleophile in competition with nitrogen, but it’s a dead-end process . Reaction with oxygen gives the reversible formation of a hemiketal . Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The biochemical pathways affected by this compound involve the transformation of aldehydes and ketones into oximes . This transformation is essentially irreversible and results in the dehydration of the adduct
Result of Action
The result of the action of this compound is the formation of oximes from aldehydes and ketones . This transformation is essentially irreversible and leads to the dehydration of the adduct
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propan-2-one O-acetyl oxime can be synthesized through a two-step process:
Formation of Propan-2-one Oxime: Propan-2-one reacts with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is typically carried out in an ethanol solvent at elevated temperatures (around 60°C) for about 75 minutes.
Acetylation: The propan-2-one oxime is then acetylated using acetic anhydride in the presence of a catalyst like N,N-dimethylaminopyridine. The reaction is conducted at room temperature for about an hour.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for extraction and purification enhances the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-one O-acetyl oxime undergoes several types of chemical reactions, including:
Beckmann Rearrangement: This reaction converts oximes into amides or nitriles, depending on the starting material.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield propan-2-one and hydroxylamine.
Reduction: Reduction of this compound can lead to the formation of corresponding amines.
Common Reagents and Conditions
Acidic Conditions: Hydrochloric acid or sulfuric acid is commonly used in hydrolysis reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Catalysts: N,N-dimethylaminopyridine is used as a catalyst in acetylation reactions.
Major Products Formed
Amides: Formed through Beckmann rearrangement.
Hydroxylamine: Formed through hydrolysis.
Amines: Formed through reduction.
Aplicaciones Científicas De Investigación
Propan-2-one O-acetyl oxime has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antibiotics and anti-cancer agents.
Industrial Chemistry: The compound is used in the production of polymers and as a building block for the synthesis of heterocyclic compounds.
Biological Research: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Comparación Con Compuestos Similares
Propan-2-one O-acetyl oxime can be compared with other oxime esters, such as:
Acetophenone O-acetyl oxime: Similar in structure but derived from acetophenone instead of propan-2-one.
Benzaldehyde O-acetyl oxime: Derived from benzaldehyde and used in the synthesis of aromatic compounds.
Cyclohexanone O-acetyl oxime: Derived from cyclohexanone and used in the synthesis of cyclohexyl derivatives.
This compound is unique due to its simple structure and ease of synthesis, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
(propan-2-ylideneamino) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(2)6-8-5(3)7/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZRHQOQCJMESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
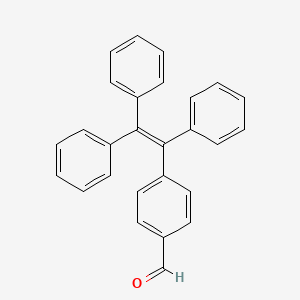
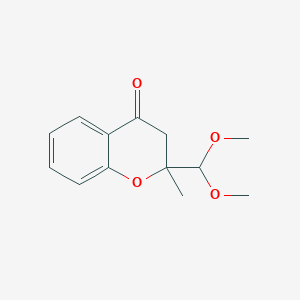

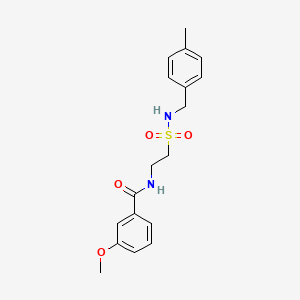
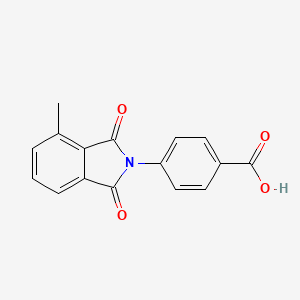

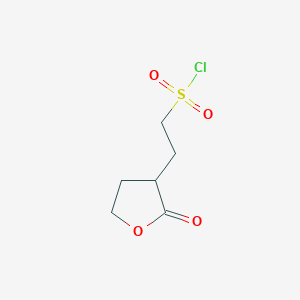
![ethyl 4-({7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate](/img/structure/B2719672.png)
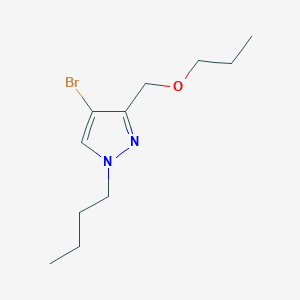
![(E)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-(thiophen-2-ylmethylene)benzohydrazide](/img/structure/B2719674.png)
![2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol](/img/structure/B2719676.png)
![1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2719678.png)
![N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2719679.png)
![Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2719680.png)
